
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I-mediated transcription. CX-5461 has been shown to have potential anti-cancer activity and is currently being investigated as a possible treatment for various types of cancer.
Mecanismo De Acción
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide targets RNA polymerase I-mediated transcription by binding to the DNA template and preventing the binding of other transcription factors. This leads to a decrease in the production of ribosomal RNA, which is necessary for the survival of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to its ability to inhibit RNA polymerase I-mediated transcription, N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway. These effects contribute to the anti-cancer activity of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I-mediated transcription, which makes it a valuable tool for studying the role of this process in cancer biology. However, N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide also has some limitations. It can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide. This approach may increase the effectiveness of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide as a cancer treatment by targeting multiple pathways involved in cancer cell survival. Another area of interest is the development of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide analogs with improved pharmacokinetic properties. This may improve the efficacy and safety of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide as a cancer treatment. Finally, further research is needed to better understand the mechanism of action of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide and its potential use in the treatment of other diseases.
Métodos De Síntesis
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide can be synthesized using a variety of methods, including a multistep synthesis starting from commercially available starting materials. One such method involves the condensation of 2-acetylpyridine with cyclopropylamine, followed by a series of chemical reactions to yield the final product.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide selectively targets cancer cells that are dependent on RNA polymerase I-mediated transcription for their survival. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, ovarian cancer, and multiple myeloma.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-5-4-6-12(14-9)13(16)15(3)10(2)11-7-8-11/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDRECWQBRKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

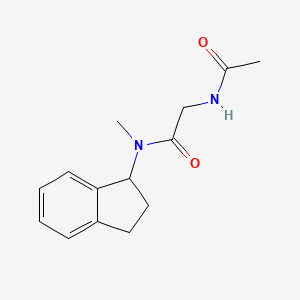
![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)

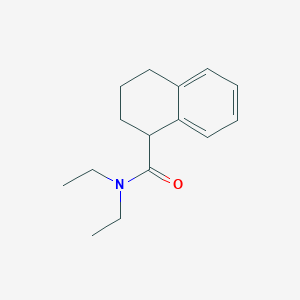
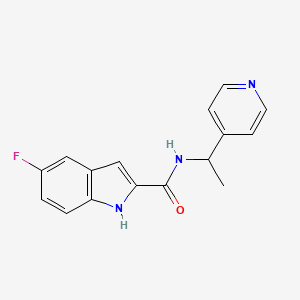
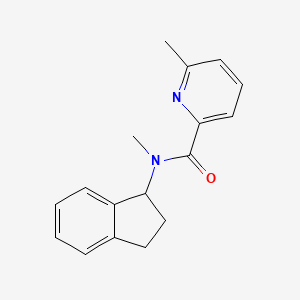
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
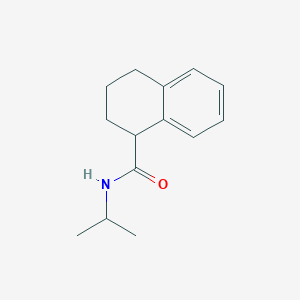
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)